molecular formula C21H27N5O7 B11937203 Thalidomide-NH-amido-PEG2-C2-NH2

Thalidomide-NH-amido-PEG2-C2-NH2

Cat. No.: B11937203
M. Wt: 461.5 g/mol
InChI Key: DURKWWBBZPNCLJ-UHFFFAOYSA-N
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Description

Thalidomide-NH-amido-PEG2-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol (PEG) linker. This compound is used in PROTAC (Proteolysis Targeting Chimeras) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG2-C2-NH2 involves the conjugation of Thalidomide with a PEG linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG2-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives depending on the specific reagents used .

Scientific Research Applications

Thalidomide-NH-amido-PEG2-C2-NH2 has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-NH-amido-PEG2-C2-NH2 exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling pathways regulated by the degraded proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-PEG2-C2-NH2 is unique due to its specific PEG linker length and functional groups, which provide distinct properties in terms of solubility, stability, and reactivity. These characteristics make it particularly suitable for use in PROTAC technology .

Properties

Molecular Formula

C21H27N5O7

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C21H27N5O7/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29)

InChI Key

DURKWWBBZPNCLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN

Origin of Product

United States

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